Bombinin H2 vs. H4: Stereochemical Basis for Differential Membrane Binding Affinity
Bombinin H2 (all-L peptide) exhibits a lower binding affinity to lipid membranes compared to its diastereomer Bombinin H4 (containing D-allo-Ile at position 2), a difference attributed to the reduced hydrophobicity of the L-isomer [1]. This quantitative difference in membrane interaction is a direct consequence of the single chiral inversion at residue 2 [2].
| Evidence Dimension | Membrane binding affinity (relative) |
|---|---|
| Target Compound Data | Lower binding affinity (reduced hydrophobicity) |
| Comparator Or Baseline | Bombinin H4 (higher binding affinity) |
| Quantified Difference | Qualitatively lower; quantified as reduced hydrophobicity |
| Conditions | Inferred from structural and biophysical characterization studies using lipid bilayer mimetics (SDS/DPC micelles) [1] |
Why This Matters
This difference in membrane binding affinity directly correlates with functional outcomes such as hemolytic activity and target cell selectivity, making the choice between H2 and H4 a critical experimental variable.
- [1] Zangger K, Gossler R, Khatai L, Lohner K, Jilek A. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4. Toxicon. 2008 Aug 1;52(2):246-54. View Source
- [2] Coccia C, Rinaldi AC, Luca V, Barra D, Bozzi A, Di Giulio A, Veerman EC, Mangoni ML. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin. Eur Biophys J. 2011 Apr;40(4):577-88. View Source
